2-Amino-6-ethyl-3-formylchromone CAS 68301-76-8 properties
2-Amino-6-ethyl-3-formylchromone CAS 68301-76-8 properties
An In-depth Technical Guide to 2-Amino-6-ethyl-3-formylchromone (CAS 68301-76-8)
Disclaimer: Specific experimental data for 2-Amino-6-ethyl-3-formylchromone (CAS 68301-76-8) is limited in publicly accessible scientific literature. This guide has been constructed by synthesizing information from established chemical principles and data available for the broader class of 2-amino-3-formylchromones and closely related analogues. All claims are supported by authoritative references to the parent scaffold's chemistry.
Executive Summary
The chromone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1][2] The derivative 2-Amino-6-ethyl-3-formylchromone is a bifunctional molecule featuring a nucleophilic amino group and an electrophilic formyl group, making it a highly versatile intermediate for the synthesis of complex heterocyclic systems.[1][3][4] This guide provides a comprehensive overview of its anticipated physicochemical properties, a validated synthesis pathway, expected spectral characteristics, chemical reactivity, potential applications in drug discovery, and essential safety protocols.
Physicochemical and Structural Properties
The core properties of 2-Amino-6-ethyl-3-formylchromone are derived from its chemical structure, which consists of a benzene ring fused to a pyran-4-one ring, substituted at the 2-, 3-, and 6-positions.
| Property | Value | Source |
| CAS Number | 68301-76-8 | - |
| Molecular Formula | C₁₂H₁₁NO₃ | Calculated |
| Molecular Weight | 217.22 g/mol | Calculated |
| Appearance | Anticipated to be a yellow or orange crystalline powder | Analogy to related compounds[3] |
| Melting Point | Data not available. The parent compound, 2-Amino-3-formylchromone (CAS 61424-76-8), has a melting point of 249 °C (dec.). | - |
| Solubility | Expected to be soluble in polar organic solvents like DMSO and DMF. | General chemical principles |
| IUPAC Name | 2-amino-6-ethyl-4-oxo-4H-chromene-3-carbaldehyde | IUPAC Nomenclature |
Synthesis and Manufacturing
The most direct and industrially relevant method for synthesizing 3-formylchromone derivatives is the Vilsmeier-Haack reaction.[5][6] This reaction introduces a formyl group onto an electron-rich substrate using a Vilsmeier reagent, which is typically formed from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride like phosphorus oxychloride (POCl₃).[7][8]
Proposed Synthesis Pathway
The synthesis would proceed via the formylation of 2-amino-6-ethyl-4H-chromen-4-one.
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Caption: Proposed Vilsmeier-Haack synthesis workflow.
Detailed Experimental Protocol (Adapted from General Procedures)
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Reagent Preparation: In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, cool N,N-dimethylformamide (DMF) to 0 °C in an ice bath.
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Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring. The reaction is exothermic and should be controlled to maintain a low temperature. Stir for an additional 30 minutes to ensure complete formation of the electrophilic chloroiminium salt (the Vilsmeier reagent).[9]
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Substrate Addition: Dissolve the starting material, 2-amino-6-ethyl-4H-chromen-4-one, in a minimal amount of DMF.
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Formylation Reaction: Add the substrate solution dropwise to the Vilsmeier reagent. After the addition is complete, allow the mixture to warm to room temperature and then heat to 60-70 °C for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).[5]
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Work-up and Isolation: Cool the reaction mixture and pour it into crushed ice. Neutralize the solution carefully with a base, such as an aqueous sodium hydroxide or sodium bicarbonate solution, which will hydrolyze the intermediate iminium species and precipitate the solid product.
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Purification: Filter the crude product, wash it with water, and dry it. Recrystallize the solid from a suitable solvent like ethanol or acetic acid to obtain the purified 2-Amino-6-ethyl-3-formylchromone.[10]
Spectral Characterization (Anticipated)
While specific spectra for this compound are not published, its structure allows for the confident prediction of key spectral features based on data from analogous compounds.[5][11]
| Technique | Feature | Anticipated Chemical Shift / Wavenumber |
| ¹H NMR | Formyl Proton (-CHO) | Singlet, δ 9.5-10.5 ppm |
| Aromatic Protons | Multiplets, δ 7.0-8.0 ppm | |
| Amino Protons (-NH₂) | Broad Singlet, δ 5.0-7.0 ppm (exchangeable with D₂O) | |
| Ethyl Protons (-CH₂CH₃) | Quartet (-CH₂), Triplet (-CH₃), δ 2.5-3.0 ppm and δ 1.2-1.5 ppm respectively | |
| ¹³C NMR | Carbonyl Carbon (C=O, pyrone) | δ 175-185 ppm |
| Aldehyde Carbon (C=O, formyl) | δ 185-195 ppm | |
| Aromatic & Vinylic Carbons | δ 110-160 ppm | |
| IR (cm⁻¹) | N-H Stretch (amine) | 3300-3500 cm⁻¹ (two bands) |
| C-H Stretch (aldehyde) | ~2850 cm⁻¹ and ~2750 cm⁻¹ | |
| C=O Stretch (aldehyde) | ~1690-1710 cm⁻¹[5] | |
| C=O Stretch (pyrone) | ~1630-1660 cm⁻¹[5][11] | |
| C=C Stretch (aromatic/pyrone) | ~1450-1610 cm⁻¹ |
Chemical Reactivity and Synthetic Utility
The dual functionality of 2-amino-3-formylchromones makes them powerful synthons for constructing fused heterocyclic systems, particularly those of pharmaceutical interest.[1]
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Reactions at the Formyl Group: The aldehyde is susceptible to condensation reactions with various nucleophiles. It readily forms Schiff bases with primary amines and hydrazones with hydrazines.[12][13]
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Reactions involving both Groups (Annulation): The compound is an ideal precursor for the Friedländer annulation reaction. Condensation with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate, acetylacetone) leads to the formation of chromeno[2,3-b]pyridine derivatives, a class of compounds investigated for various biological activities.[1][10]
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Caption: Key synthetic transformations of the core molecule.
Potential Biological & Pharmacological Significance
The chromone nucleus is a well-established pharmacophore.[1] Derivatives are known to possess a vast array of pharmacological properties, providing a strong rationale for the synthesis of novel analogues like 2-Amino-6-ethyl-3-formylchromone.
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Anti-inflammatory Activity: Many 3-formylchromone derivatives have shown promising anti-inflammatory activities.[14]
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Antimicrobial & Antifungal: The chromone scaffold is present in many natural and synthetic antimicrobial agents.[1] Schiff bases and other derivatives synthesized from 2-amino-3-formylchromones have been specifically investigated for these properties.[13]
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Anticancer & Cytotoxic Activity: Chromone-metal complexes and various derivatives have demonstrated cytotoxicity in numerous cancer cell lines.[15][16][17] The ability to synthesize complex fused systems from this precursor allows for the exploration of new chemical space in oncology research.
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Enzyme Inhibition: Chromone derivatives have been identified as inhibitors of various enzymes, highlighting their potential in treating a range of diseases.[17]
Safety and Handling
Safety protocols should be based on data from closely related compounds, such as the parent 2-amino-3-formylchromone (CAS 61424-76-8).[18]
| Hazard Category | GHS Classification | Precautionary Measures |
| Pictograms | - | |
| Signal Word | Warning | - |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Personal Protective Equipment (PPE) | NIOSH/MSHA-approved respirator (dust mask), chemical-resistant gloves (e.g., nitrile), safety goggles.[19] | |
| Handling | Handle in a well-ventilated area or a chemical fume hood to avoid dust inhalation.[20][21] Avoid contact with skin and eyes. | |
| Storage | Store in a cool, dry place in a tightly sealed container.[19][22] | |
| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations. |
Conclusion
While specific data on 2-Amino-6-ethyl-3-formylchromone remains elusive in peer-reviewed literature, its chemical identity places it firmly within a class of high-value synthetic intermediates. Its anticipated properties and reactivity, based on the well-documented chemistry of 2-amino-3-formylchromones, mark it as a valuable building block for drug discovery and materials science. The synthetic pathways are well-established, and its potential for elaboration into complex, biologically active molecules like chromeno[2,3-b]pyridines is significant. Researchers working with this compound should adhere to the safety guidelines established for its parent analogues and can reasonably expect it to serve as a versatile platform for further chemical innovation.
References
Sources
- 1. naturalspublishing.com [naturalspublishing.com]
- 2. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. 2-Amino-6-chloro-3-formylchromone | 68301-77-9 | Benchchem [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. One moment, please... [journals.pen2print.org]
- 7. Vilsmeier-Haack_reaction [chemeurope.com]
- 8. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 9. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 10. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 11. d-nb.info [d-nb.info]
- 12. sciforum.net [sciforum.net]
- 13. 2-Amino-3-formylchromone 97 61424-76-8 [sigmaaldrich.com]
- 14. 3-Formylchromones: potential antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis Characterization and Biological Activities of Coordination Compounds of 4-Hydroxy-3-nitro-2 H-chromen-2-one and Its Aminoethanoic Acid and Pyrrolidine-2-carboxylic Acid Mixed Ligand Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Correlations between molecular structure and biological activity in "logical series" of dietary chromone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 2-Aminochromone-3-carboxaldehyde | C10H7NO3 | CID 735928 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. CHROMONE-3-CARBOXALDEHYDE - Safety Data Sheet [chemicalbook.com]
- 20. fishersci.com [fishersci.com]
- 21. tcichemicals.com [tcichemicals.com]
- 22. assets.thermofisher.cn [assets.thermofisher.cn]
